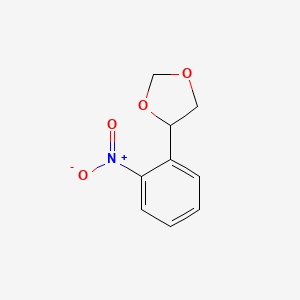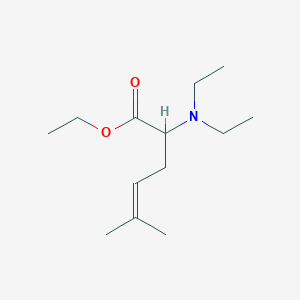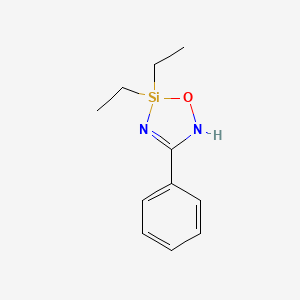
2,2-Diethyl-4-phenyl-2,5-dihydro-1,3,5,2-oxadiazasilole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Diethyl-4-phenyl-2,5-dihydro-1,3,5,2-oxadiazasilole is a heterocyclic compound that features a unique combination of silicon, nitrogen, and oxygen atoms within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethyl-4-phenyl-2,5-dihydro-1,3,5,2-oxadiazasilole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of diethylsilane with phenylhydrazine and an appropriate oxidizing agent to form the desired oxadiazasilole ring. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to optimize the reaction efficiency and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Diethyl-4-phenyl-2,5-dihydro-1,3,5,2-oxadiazasilole can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxides, depending on the oxidizing agents used.
Reduction: Reduction reactions can lead to the formation of different reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more atoms in the ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
2,2-Diethyl-4-phenyl-2,5-dihydro-1,3,5,2-oxadiazasilole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: The compound is used in the production of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics.
Mecanismo De Acción
The mechanism by which 2,2-Diethyl-4-phenyl-2,5-dihydro-1,3,5,2-oxadiazasilole exerts its effects involves interactions with molecular targets and pathways. The silicon atom within the ring structure can form bonds with various biological molecules, influencing their function and activity. The compound’s ability to undergo various chemical reactions also allows it to modulate different biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Diethyl-4-phenyl-2,5-dihydro-1,3,5-oxadiazole: Similar in structure but lacks the silicon atom.
2,2-Diethyl-4-phenyl-2,5-dihydro-1,3,5-thiadiazole: Contains sulfur instead of silicon.
2,2-Diethyl-4-phenyl-2,5-dihydro-1,3,5-triazole: Contains an additional nitrogen atom.
Uniqueness
The presence of the silicon atom in 2,2-Diethyl-4-phenyl-2,5-dihydro-1,3,5,2-oxadiazasilole distinguishes it from other similar compounds. This silicon atom imparts unique chemical and physical properties, such as increased thermal stability and the ability to form strong bonds with other elements, making it valuable for various applications.
Propiedades
Número CAS |
62676-57-7 |
|---|---|
Fórmula molecular |
C11H16N2OSi |
Peso molecular |
220.34 g/mol |
Nombre IUPAC |
2,2-diethyl-4-phenyl-5H-1,3,5,2-oxadiazasilole |
InChI |
InChI=1S/C11H16N2OSi/c1-3-15(4-2)13-11(12-14-15)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,12,13) |
Clave InChI |
YXZQDOUYIGAUJP-UHFFFAOYSA-N |
SMILES canónico |
CC[Si]1(N=C(NO1)C2=CC=CC=C2)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


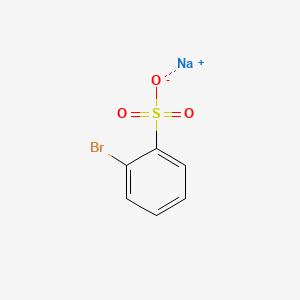
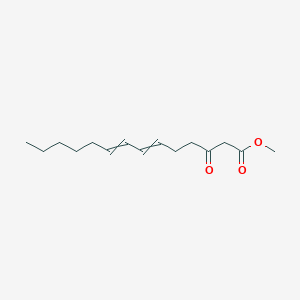
![Methyl 7-[5-(3-oxooct-1-en-1-yl)-1,3-oxazol-4-yl]heptanoate](/img/structure/B14513567.png)
![3-[Ethenyl(diphenyl)silyl]pent-4-en-1-ol](/img/structure/B14513575.png)

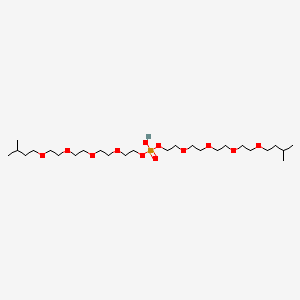
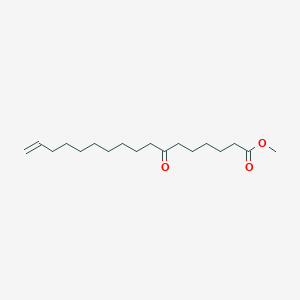
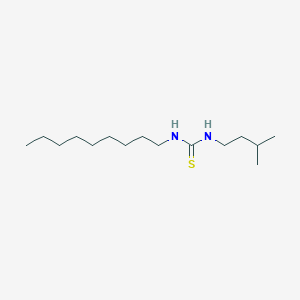
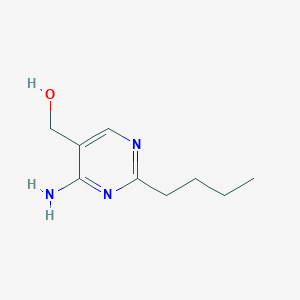
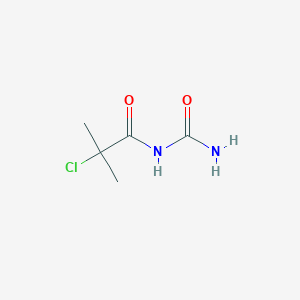
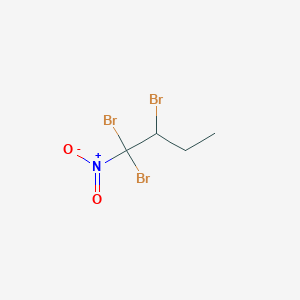
![N-[(1E)-1-(Dimethylamino)ethylidene]-2,2,2-trifluoroacetamide](/img/structure/B14513629.png)
